

# Performance comparison of guanidine-based flame retardants in wood pulp paper

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## Compound of Interest

Compound Name: Guanidine sulfamate

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## Performance Showdown: Guanidine-Based Flame Retardants in Wood Pulp Paper

A Comparative guide for researchers on the efficacy of Guanidine Phosphate and **Guanidine Sulfamate** in enhancing the fire resistance of cellulosic materials.

This guide provides a detailed comparison of the flame retardant performance of two prominent guanidine-based compounds, Guanidine Phosphate (GP) and **Guanidine Sulfamate** (GS), when applied to wood pulp paper. The data presented is synthesized from scholarly research to aid researchers, scientists, and material development professionals in making informed decisions for their applications.

## Quantitative Performance Comparison

The efficacy of Guanidine Phosphate (GP) and **Guanidine Sulfamate** (GS) as flame retardants for wood pulp paper was evaluated using several standard fire-resistance tests. The results, summarized below, indicate a significantly higher flame retardant efficiency for GP-treated paper compared to GS-treated paper.

Performance Metric	Untreated Paper	Guanidine Phosphate (GP) Treated	Guanidine Sulfamate (GS) Treated
Vertical Flame Test			
Char Length (mm)	Paper burned completely	85	122
Microscale Combustion Calorimetry (MCC)			
Peak Heat Release Rate (pHRR) (W/g)	195.8	65.4	108.7
Thermogravimetric Analysis (TGA)			
Char Residue at 700°C (%)	12.5	38.6	18.2

## Flame Retardancy Mechanisms: A Tale of Two Salts

The superior performance of Guanidine Phosphate is attributed to its mechanism of action during combustion. GP decomposes to produce involatile phosphides. These compounds increase the acidity of the system and react with nitrogen-containing intermediate products from the decomposition of guanidine to form stable N-P compounds. This process effectively promotes the formation of a protective char layer, which acts as a barrier to heat and mass transfer, thus inhibiting burning.

Conversely, **Guanidine Sulfamate's** effectiveness is diminished at high temperatures due to the volatilization of its acid anhydride. This volatilization weakens the catalytic charring effect, leading to a less protective char layer and consequently, lower flame retardant efficiency.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further research.

## Vertical Flame Test

This test evaluates the resistance of a material to a small flame under controlled conditions.

- Standard: Based on ISO 15025.
- Apparatus: A vertical flame tester with a specified burner and a vertically oriented specimen holder.
- Specimen Preparation: Wood pulp paper samples (200 mm x 160 mm) are prepared, with one set left untreated and others impregnated with solutions of Guanidine Phosphate or **Guanidine Sulfamate**.
- Procedure:
  - The conditioned specimen is mounted vertically in the holder.
  - A propane flame of a specified height (e.g., 20 mm) is applied to the surface or edge of the specimen for a set duration (e.g., 10 seconds).[1]
  - After flame application, the afterflame time and afterglow time are recorded.
  - The length of the charred or damaged portion of the specimen (char length) is measured.
  - Observations on the formation of flaming debris are also noted.

## Microscale Combustion Calorimetry (MCC)

MCC is used to determine the flammability characteristics of materials from milligram-scale specimens.

- Standard: ASTM D7309.
- Apparatus: A microscale combustion calorimeter.
- Procedure:
  - A small, known mass of the paper sample (typically 1-5 mg) is heated at a constant rate in a pyrolyzer in an inert gas stream (e.g., nitrogen).[2]

- The volatile thermal degradation products are mixed with oxygen and enter a high-temperature combustor (e.g., 900°C) where they are completely oxidized.[2]
- The oxygen concentration and flow rates of the combustion gases are continuously measured to determine the oxygen consumption rate.
- The heat release rate is calculated from the oxygen consumption data. The peak heat release rate (pHRR) is a key parameter for assessing flammability.

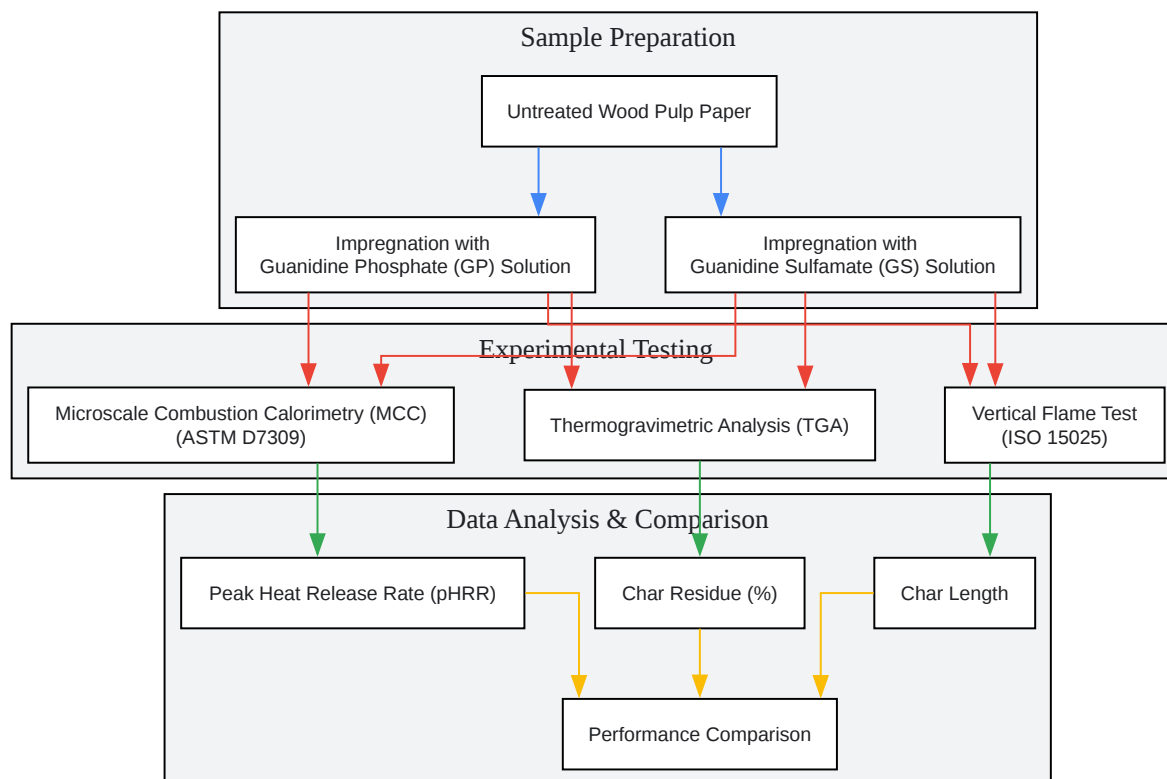
## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on the thermal stability and decomposition characteristics of the material.

- Apparatus: A thermogravimetric analyzer.
- Procedure:
  - A small sample of the paper (typically 5-10 mg) is placed in a sample pan.
  - The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
  - The mass of the sample is continuously monitored as the temperature increases.
  - The resulting data is plotted as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
  - The percentage of mass remaining at a high temperature (e.g., 700°C) is reported as the char residue.

## Experimental and Analytical Workflow

The following diagram illustrates the logical flow of sample preparation, experimental testing, and data analysis in the evaluation of guanidine-based flame retardants on wood pulp paper.



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## References

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